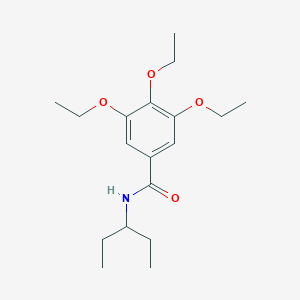![molecular formula C20H16N2O3 B5712089 N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5712089.png)
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide, also known as DMBF, is a synthetic compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including cell division, circadian rhythm, and DNA damage response.
Mechanism of Action
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is a potent and selective inhibitor of CK1δ. It binds to the ATP-binding site of CK1δ and prevents its phosphorylation activity. CK1δ plays a crucial role in various cellular processes, and inhibition of CK1δ activity by this compound affects these processes.
Biochemical and Physiological Effects:
This compound has been shown to affect various cellular processes, including the circadian rhythm, DNA damage response, cell division, and apoptosis. Inhibition of CK1δ activity by this compound affects the phosphorylation of various proteins involved in these processes, leading to changes in their functions.
Advantages and Limitations for Lab Experiments
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide is a potent and selective inhibitor of CK1δ, and its use in lab experiments provides a valuable tool to study the functions of CK1δ in various cellular processes. However, this compound has some limitations, including its low solubility in water, which requires the use of organic solvents for its preparation and use in experiments.
Future Directions
Of research may include the development of more potent and selective inhibitors of CK1δ, the investigation of the role of CK1δ in various diseases, and the development of therapeutic strategies targeting CK1δ.
Synthesis Methods
The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide involves the reaction of 5,6-dimethyl-2-aminobenzoxazole with 4-(2-furyl)-3-buten-2-one in the presence of a base. The reaction yields this compound as a yellow solid with a purity of over 95%.
Scientific Research Applications
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide has been extensively used as a research tool to study the functions of CK1δ in various cellular processes. CK1δ is a key regulator of the circadian rhythm, and this compound has been used to investigate the role of CK1δ in circadian rhythm regulation. This compound has also been used to study the role of CK1δ in DNA damage response, cell division, and apoptosis.
properties
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-12-10-16-18(11-13(12)2)25-20(22-16)14-5-7-15(8-6-14)21-19(23)17-4-3-9-24-17/h3-11H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNAUNHICJDPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)

![5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)
![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)
![3-bromo-N'-[(2-ethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5712034.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5712052.png)
![4-[(dimethylamino)methylene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5712065.png)



![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)
![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)
